molecular formula C11H17NO2 B1348703 2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione CAS No. 75039-59-7

2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione

Cat. No. B1348703
CAS RN: 75039-59-7
M. Wt: 195.26 g/mol
InChI Key: FQROYQHOQIIRBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione” involves a mixture of 5,5-dimethylcyclohexane-1,3-dione and dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene. This mixture is refluxed for 2 hours, cooled, and the obtained solid is recrystallized from ethanol .


Molecular Structure Analysis

The molecular structure of “2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione” is C11H17NO2. It has a monoclinic crystal structure with a cell volume of 1075.97 (7) Å^3 .

Scientific Research Applications

Synthesis and Characterization

This chemical compound serves as a precursor for various synthetic pathways in organic chemistry. Jeyachandran (2021) synthesized it from the reaction of 1,3-cyclohexanedione with DMF-DMA, showcasing its utility in preparing biologically active derivatives. This foundational work highlights the compound's role in synthesis and characterization within chemical research (Jeyachandran, 2021).

Antimicrobial Activity

Ghorab et al. (2017) explored the antimicrobial properties of derivatives synthesized from this compound, demonstrating significant activity against various bacteria and fungi. Their work involves a detailed analysis of molecular interactions and suggests potential therapeutic applications of these derivatives (Ghorab, Soliman, Alsaid, & Askar, 2017).

Catalysis and Material Science

In material science, the compound's derivatives have been investigated for their potential in catalysis and materials applications. For instance, Anamika et al. (2020) synthesized heteroleptic Ni(ii) complexes using derivatives of this compound, assessing their electrocatalytic properties for oxygen evolution reactions. Their findings contribute to the development of efficient catalysts for energy conversion processes (Anamika et al., 2020).

Organic Electronics and Sensors

Subhasri and Anbuselvan (2014) utilized derivatives of this compound as chemosensors for Co2+, highlighting its application in the development of selective and sensitive fluorescent sensors. Their work demonstrates the potential of these compounds in environmental monitoring and bioimaging (Subhasri & Anbuselvan, 2014).

Chemical Reactions and Mechanisms

The compound and its derivatives have been central to studies exploring new chemical reactions and mechanisms. Wang and Gao (2009) reported an efficient methodology for the oxidative addition reaction of various aldehydes with this compound, leading to the selective formation of spiro dihydrofuran and cyclopropane derivatives. This research provides insights into novel reaction pathways and synthetic strategies in organic chemistry (Wang & Gao, 2009).

properties

IUPAC Name

2-(dimethylaminomethylidene)-5,5-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-11(2)5-9(13)8(7-12(3)4)10(14)6-11/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQROYQHOQIIRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=CN(C)C)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351074
Record name 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione

CAS RN

75039-59-7
Record name 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-DIMETHYL-2-(DIMETHYLAMINOMETHYLENE)-1,3-CYCLOHEXANEDIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

According to Scheme 2 Step 1: A solution of 5,5-dimethylcyclohexane-1,3-dione (428 mmol, 60 g) and of 1,1-dimethoxy-N,N-dimethylmethanamine (514 mmol, 68.2 mL) was stirred at room temperature for 1 hour. After evaporation and trituration in cyclohexane, 38.5 g (197 mmol, 46%) of 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione were obtained as a pale yellow solid.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
68.2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
MM Ghorab, MS Alsaid, HA Ghabbour… - … New Crystal Structures, 2016 - degruyter.com
Crystal structure of 2-((dimethylamino)methylene)-5,5-Dimethylcyclohexane-1,3-dione, C11H17NO2 Skip to content Should you have institutional access? Here's how to get it ... De …
Number of citations: 1 www.degruyter.com
V Jeyachandran - 2021 - academia.edu
In the present work, the precursors 2-((dimethylamino) methylene) cyclohexane-1, 3-dione 4 and 2-((dimethylamino) methylene)-5, 5-dimethylcyclohexane-1, 3-dione 5 were …
Number of citations: 0 www.academia.edu
AS Hassan, GO Moustafa, HM Awad - Synthetic Communications, 2017 - Taylor & Francis
A novel series of pyrazolo[1,5-a]pyrimidines 14a–j and pyrazolo[1,5-a]quinazolines 18a, b were synthesized via condensation of 5-amino-1H-pyrazoles 10a, b with 3-(dimethylamino)-1-…
Number of citations: 69 www.tandfonline.com
MM Ghorab, AM Soliman, MS Alsaid… - Arabian Journal of …, 2020 - Elsevier
A new series of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide 3–17, monosubstituted 2-((4-((4-aminophenyl)sulfonyl)phenyl)amino)…
Number of citations: 31 www.sciencedirect.com
VJM Kumar - malayajournal.org
In the present work, the precursors 2-((dimethylamino) methylene) cyclohexane-1, 3-dione 4 and 2-((dimethylamino) methylene)-5, 5-dimethylcyclohexane-1, 3-dione 5 were …
Number of citations: 2 www.malayajournal.org
AS Hassan, GO Moustafa, AA Askar… - Synthetic …, 2018 - Taylor & Francis
For the discovery of new antibiotic drugs to face the problem of microbial resistance, a series of fused pyrazoles such as pyrazolopyrimidines 15a–f, pyrazoloquinazolines 18a, b and …
Number of citations: 52 www.tandfonline.com
KS Mohamed, EH El-Sayed - Heterocycles, 2018 - hero.epa.gov
A novel pyrimido [1, 2-b][1, 2, 4] triazine derivatives were synthesized by allowing 3-amino-1, 2, 4-triazine (1) to react with different reagents such as enaminone, enaminonitriles, 3-…
Number of citations: 4 hero.epa.gov
S Bondock, AEG Tarhoni… - Journal of Heterocyclic …, 2015 - Wiley Online Library
A regioselective synthesis of novel pyrazolo[1,5‐a]pyrimidines, pyrazolo[1,5‐a]quinazoline and pyrimido[4′,5′:3,4]pyrazolo[1,5‐a]pyrimidines incorporating a thiazole moiety was …
Number of citations: 7 onlinelibrary.wiley.com
A El‐Mekabaty, OMO Habib… - Journal of …, 2016 - Wiley Online Library
4‐(Thiazol‐2‐yldiazenyl)‐1H‐pyrazole‐3,5‐diamine (2) was prepared by the reaction of 2‐thiazolylazomalononitrile (1) with hydrazine hydrate in boiling ethanol and used as key …
Number of citations: 13 onlinelibrary.wiley.com
S Das, S Khanikar, S Kaping, JD Roy, A Sen… - European Journal of …, 2020 - eurjchem.com
A green synthetic route leading to the discovery of a series of diversely substituted pyrazolo[1,5- a ]pyrimidines, having CO 2 Et group embedded at position-2 has been unraveled in …
Number of citations: 2 www.eurjchem.com

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